molecular formula C11H13NO2 B8550235 7,8,9,10-Tetrahydro-6H-[1,3]dioxolo[4,5-g][3]benzazepine

7,8,9,10-Tetrahydro-6H-[1,3]dioxolo[4,5-g][3]benzazepine

Cat. No.: B8550235
M. Wt: 191.23 g/mol
InChI Key: KEBVHNHROKBRDH-UHFFFAOYSA-N
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Description

7,8,9,10-Tetrahydro-6H-[1,3]dioxolo[4,5-g][3]benzazepine is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

7,8,9,10-tetrahydro-6H-[1,3]dioxolo[4,5-i][3]benzazepine

InChI

InChI=1S/C11H13NO2/c1-2-10-11(14-7-13-10)9-4-6-12-5-3-8(1)9/h1-2,12H,3-7H2

InChI Key

KEBVHNHROKBRDH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC2=C1C=CC3=C2OCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

(5-Cyanomethyl-1,3-benzodioxol-4-yl)acetonitrile (6.00 g, 30.0 mmoles) from Example 58C was reductively cyclized with Raney-Nickel (1.21 g) under a hydrogen atmosphere and high pressure (1100 p.s.i.) in a 10% ammonia in ethanol solution (121 mL) at 100° C. for one hour. The mixture was cooled, and the catalyst filtered off and washed with hot ethanol. The mixture was concentrated under reduced pressure, and the residue purified by normal phase HPLC on a Biotage pre-packed silica gel column eluting with 7:3 methylene chloride:methanol to afford the title compound. MS (DCI) m/z 192 (M+H)+.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
121 mL
Type
solvent
Reaction Step Two
Quantity
1.21 g
Type
catalyst
Reaction Step Three

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